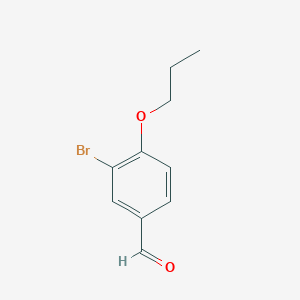
3-Bromo-4-propoxybenzaldehyde
説明
3-Bromo-4-propoxybenzaldehyde is a substituted benzaldehyde derivative, which is a compound of interest in various chemical syntheses. While the provided papers do not directly discuss 3-Bromo-4-propoxybenzaldehyde, they do provide insights into the synthesis and properties of related bromobenzaldehyde compounds. These papers can help infer the potential characteristics and synthetic routes for 3-Bromo-4-propoxybenzaldehyde.
Synthesis Analysis
The synthesis of substituted bromobenzaldehydes can be achieved through several methods. One approach involves a palladium-catalyzed ortho-bromination of benzaldehydes, which uses O-Methyloxime as a directing group, followed by a rapid deprotection step to yield the desired bromobenzaldehydes . Another method includes a copper [I]-catalyzed exchange of bromine by methoxide, which is an efficient method for preparing dimethoxybenzaldehydes . Additionally, a high yield synthesis of 3-bromo-4-hydroxybenzaldehyde has been reported using p-hydroxybenzaldehyde and bromine in chloroform, with a recovery rate of 98% for the solvent . These methods could potentially be adapted for the synthesis of 3-Bromo-4-propoxybenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes can be characterized using various techniques such as FT-IR, NMR, and X-ray crystallography . These techniques can help determine the functional groups present and confirm the identity of the synthesized compounds. For 3-Bromo-4-propoxybenzaldehyde, similar analytical methods would be employed to elucidate its structure.
Chemical Reactions Analysis
Bromobenzaldehydes are versatile intermediates in organic synthesis. They can undergo palladium-catalyzed Heck-type coupling reactions to yield dihydroxyalkenylbenzaldehydes , and react with arylhydrazines to afford indazoles . The presence of a bromine atom makes them suitable for various substitution reactions, which could be exploited in the synthesis of more complex molecules. The propoxy group in 3-Bromo-4-propoxybenzaldehyde would likely influence its reactivity and the types of chemical reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes, such as solubility, thermal stability, and electrochemical characteristics, can be determined using techniques like solubility tests, TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis measurements . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in material science. For 3-Bromo-4-propoxybenzaldehyde, similar analyses would provide insights into its properties, which could be compared with those of other bromobenzaldehydes to predict its behavior in various environments.
科学的研究の応用
Bromination Processes
- Bromination of related compounds like 3-hydroxybenzaldehyde can result in products like 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde. These compounds can be further transformed, as demonstrated by Otterlo et al. (2004), which provides insights into potential pathways for modifying 3-Bromo-4-propoxybenzaldehyde (Otterlo et al., 2004).
Chromatography and Solubility Studies
- Gas chromatography has been utilized for the determination of similar compounds like 3-bromo-4-hydroxybenzaldehyde, indicating potential methods for analyzing 3-Bromo-4-propoxybenzaldehyde (Shi Jie, 2000).
- The solubility of compounds like 3-bromo-4-hydroxybenzaldehyde in various solvents has been studied, which can be relevant for understanding the solubility behavior of 3-Bromo-4-propoxybenzaldehyde (Zhehua Jia et al., 2020).
Antioxidant Activity
- The antioxidant activity of structurally similar compounds such as 3-bromo-4,5-dihydroxybenzaldehyde has been explored, hinting at potential antioxidant properties for 3-Bromo-4-propoxybenzaldehyde (Wang Zonghua, 2012).
Synthesis Improvement
- Methods have been developed for synthesizing related compounds, such as 3-bromo-4-hydroxybenzaldehyde, which can inform similar synthetic methods for 3-Bromo-4-propoxybenzaldehyde (Zhang Song-pei, 2009).
Applications in Organic Chemistry
- The use of similar brominated benzaldehydes in the synthesis of a wide range of biologically and materially relevant compounds under palladium-catalyzed conditions has been reviewed, suggesting similar applications for 3-Bromo-4-propoxybenzaldehyde (Munmun Ghosh et al., 2017).
Safety And Hazards
The safety information for 3-Bromo-4-propoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
特性
IUPAC Name |
3-bromo-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNBZVVXWZSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406380 | |
| Record name | 3-bromo-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-propoxybenzaldehyde | |
CAS RN |
865138-64-3 | |
| Record name | 3-bromo-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



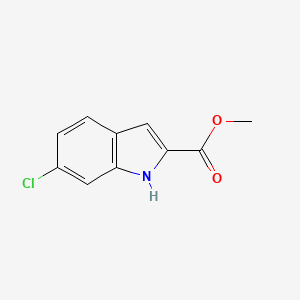

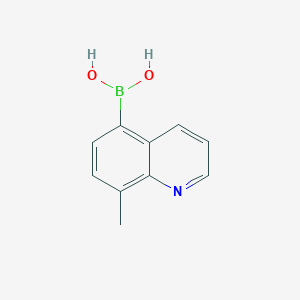
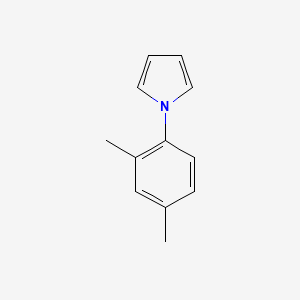

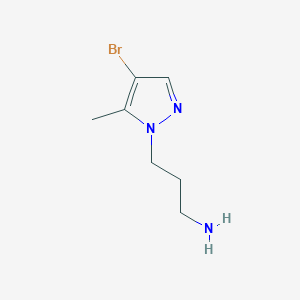
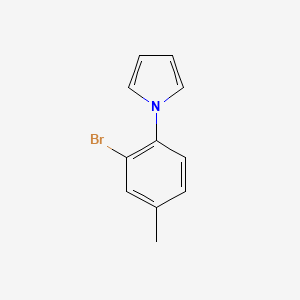
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)
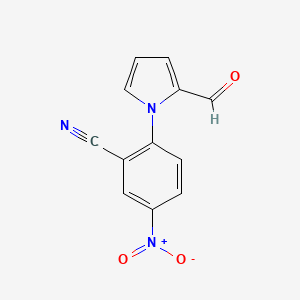
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)